Rabdoserrin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

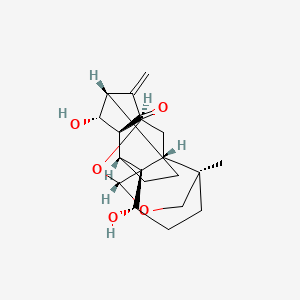

C20H26O5 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

(1S,2S,5R,8R,10R,11S,14S,17S,18R,20R)-2,20-dihydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.7.2.111,14.01,8.05,18.011,17]icosan-12-one |

InChI |

InChI=1S/C20H26O5/c1-9-10-3-4-11-19-12-7-14(20(11,15(9)22)16(10)23)25-17(19)24-8-18(12,2)6-5-13(19)21/h10-14,16-17,21,23H,1,3-8H2,2H3/t10-,11-,12+,13-,14+,16+,17+,18-,19+,20-/m0/s1 |

InChI Key |

MOBGVVQDJSDAER-BWWMJFBFSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@H]([C@]34[C@@H]1C[C@H]([C@]56[C@H]3CC[C@H]([C@H]5O)C(=C)C6=O)O[C@H]4OC2)O |

Canonical SMILES |

CC12CCC(C34C1CC(C56C3CCC(C5O)C(=C)C6=O)OC4OC2)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Rabdoserrin A from Rabdosia rubescens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabdoserrin A, a significant bioactive diterpenoid, was first isolated from the medicinal plant Rabdosia rubescens (formerly known as Isodon rubescens). This compound is also widely known in scientific literature as Oridonin. Rabdosia rubescens, a perennial herb belonging to the Lamiaceae family, has a long history of use in traditional medicine for treating inflammatory diseases and cancer. The discovery of this compound has been a focal point of research due to its potent anti-tumor, anti-inflammatory, and anti-bacterial properties. This technical guide provides an in-depth overview of the methodologies for the discovery and isolation of this compound, its structural elucidation, and its mechanism of action, with a focus on the experimental protocols and quantitative data to support further research and development.

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Rabdosia rubescens involves a multi-step process of extraction and purification. Modern techniques have been optimized to enhance the yield and purity of the final compound.

Ultrasound-Assisted Extraction (UAE)

This initial step aims to efficiently extract a crude mixture of compounds, including this compound, from the plant material.

-

Plant Material Preparation: Dried aerial parts of Rabdosia rubescens are ground into a fine powder (approximately 80-mesh) to increase the surface area for solvent extraction.

-

Extraction Procedure:

-

A 500 g sample of the powdered plant material is placed in an ultrasonic extractor.

-

Extraction is performed with 5 liters of a 95% ethanol-water solution. This process is repeated twice to maximize the extraction yield.

-

The combined ethanol extracts are then concentrated under reduced pressure to approximately one-third of the original volume.

-

Activated carbon is added to the concentrated extract for decolorization, and the mixture is subjected to ultrasonic treatment for 30 minutes.

-

The mixture is filtered under reduced pressure to remove the activated carbon and other particulate matter.

-

The resulting filtrate is further concentrated to yield the crude extract. An optimized ultrasound-assisted extraction can yield approximately 4.23 mg of this compound per gram of dried plant material.[1]

-

Purification by Column Chromatography

The crude extract is then subjected to column chromatography for initial purification.

-

Stationary Phase: Silica gel is commonly used as the stationary phase.

-

Mobile Phase: A solvent mixture of light petroleum and acetone is used to elute the compounds. The polarity of the solvent mixture can be adjusted to optimize the separation of this compound from other components in the crude extract.

High-Speed Counter-Current Chromatography (HSCCC)

For a high degree of purification, High-Speed Counter-Current Chromatography (HSCCC) is an effective liquid-liquid partition chromatography technique that avoids the use of solid adsorbents, thus minimizing sample loss and denaturation.

-

Two-Phase Solvent System: A commonly used solvent system is a mixture of n-hexane, ethyl acetate, methanol, and water in a volumetric ratio of 1:2:1:2.[2] Another effective system uses a ratio of 2.8:5:2.8:5 (v/v/v/v).

-

Procedure:

-

The HSCCC column is first filled with the upper phase (stationary phase) of the solvent system.

-

The apparatus is then rotated while the lower phase (mobile phase) is pumped through the column.

-

Once hydrodynamic equilibrium is established, the crude sample (dissolved in the lower phase) is injected.

-

The effluent is continuously monitored, and fractions are collected.

-

-

Yield and Purity: This single-step HSCCC separation can yield this compound with a purity of up to 97.8%.[2][3] For instance, from 200 mg of a crude sample, 120 mg of this compound can be obtained.[2]

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data associated with the isolation and characterization of this compound.

Table 1: Yield and Purity at Different Stages of Isolation

| Purification Step | Starting Material | Solvent System | Yield | Purity | Reference |

| Ultrasound-Assisted Extraction | Rabdosia rubescens powder | 75.9% Ethanol | 4.23 mg/g | Crude Extract | [1] |

| Column Chromatography | Crude Extract | Light Petroleum/Acetone | - | Partially Purified | [2] |

| High-Speed Counter-Current Chromatography | Partially Purified Crude Sample (200 mg) | n-hexane/ethyl acetate/methanol/water (1:2:1:2, v/v) | 120 mg | 97.8% | [2] |

| High-Speed Counter-Current Chromatography | Crude Extract (100 mg) | n-hexane-ethyl acetate-methanol-water (2.8:5:2.8:5, v/v/v/v) | 40.6 mg | 97.8% | [4] |

Note: The yield from column chromatography is not explicitly quantified in the provided search results but serves as a necessary intermediate purification step.

Structural Elucidation

The definitive structure of the isolated this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for determining the chemical structure of this compound.

Table 2: ¹H and ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, J in Hz) |

| 1 | 71.62 | 3.33 (m) |

| 2 | 29.27 | - |

| 3 | 38.31 | - |

| 4 | 33.25 | - |

| 5 | 59.35 | - |

| 6 | 73.13 | 4.00 (dd, J = 8.0, 9.2) |

| 7 | 96.80 | - |

| 8 | 61.50 | - |

| 9 | 52.99 | - |

| 10 | 40.44 | - |

| 11 | 19.21 | - |

| 12 | 29.96 | - |

| 13 | 42.60 | - |

| 14 | 72.37 | - |

| 15 | 208.39 | - |

| 16 | 151.94 | - |

| 17 | 119.14 | 6.04 (s), 5.23 (s) |

| 18 | 32.65 | 1.50 (s) |

| 19 | 21.65 | 1.47 (s) |

| 20 | 62.63 | 4.57 (d, J = 10), 4.32 (d, J = 10) |

Data sourced from a study by Liu et al. (2011)[4]

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) and tandem MS (MS/MS) are used to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure.

Table 3: ESI-MS/MS Fragmentation Data for this compound

| Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) | Proposed Fragment Neutral Loss |

| 365.19 | 347.18 | H₂O |

| 329.17 | 2H₂O | |

| 311.16 | 3H₂O | |

| 293.15 | 4H₂O |

Note: The fragmentation pattern is consistent with the structure of this compound (Oridonin), showing sequential loss of water molecules from the hydroxyl groups.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the isolation and characterization of this compound.

Signaling Pathway: Inhibition of NF-κB by this compound

Caption: this compound inhibits the NF-κB signaling pathway.

Conclusion

The discovery and successful isolation of this compound from Rabdosia rubescens have provided a valuable natural product with significant therapeutic potential. The methodologies outlined in this guide, from optimized extraction to high-purity chromatographic separation, offer a robust framework for obtaining this compound for research and drug development purposes. The detailed spectroscopic data provides a clear fingerprint for the structural identification of this compound. Furthermore, understanding its mechanism of action, such as the inhibition of the NF-κB signaling pathway, is crucial for its development as a targeted therapeutic agent. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to advancing the study and application of this compound.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Isolation and purification of oridonin from Rabdosia rubescens using upright counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isolation and Purification of Oridonin from the Whole Plant of Isodon rubescens by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Rabdoserrin A: A Technical Guide to its Natural Sources, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rabdoserrin A, an ent-kaurane diterpenoid, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the natural sources and abundance of this compound, with a focus on its primary plant origin. Detailed methodologies for its extraction, isolation, and purification are presented, synthesized from established protocols for similar compounds. Furthermore, this document explores the potential biological activities of this compound and proposes a hypothetical signaling pathway based on the known mechanisms of related diterpenoids.

Natural Sources and Abundance

The primary natural source of this compound is the plant species Isodon serra, also known by its synonym Rabdosia serra. This perennial herb, belonging to the Lamiaceae family, is found predominantly in various provinces of China.[1] Isodon serra is a rich reservoir of bioactive diterpenoids, including a variety of ent-kaurane diterpenoids.[1][2][3][4]

While the presence of this compound in Isodon serra is qualitatively established, specific quantitative data on its abundance remains limited in publicly available literature. The concentration of diterpenoids in Isodon species can vary based on factors such as the geographical location of the plant, harvest time, and the specific plant part used for extraction (e.g., leaves, stems, or aerial parts). For related diterpenoids in Isodon species, yields are often reported as milligrams of isolated compound per kilogram of dried plant material. It is anticipated that the abundance of this compound falls within a similar range.

Table 1: Natural Sources of this compound and Related Diterpenoids

| Compound | Natural Source | Plant Part | Citation |

| This compound | Isodon serra (Rabdosia serra) | Aerial Parts | [1] |

| Various ent-kaurane diterpenoids | Isodon serra | Aerial Parts | [1][2][3] |

| Various diterpenoids | Isodon serra | Whole Plant | [4] |

| Various ent-kaurane diterpenoids | Isodon eriocalyx var. laxiflora | Leaves | [5] |

| Various ent-kaurane diterpenoids | Isodon sinuolata | Leaves and Stems | [6] |

Experimental Protocols: Extraction, Isolation, and Purification

The following is a generalized protocol for the extraction and isolation of this compound from the aerial parts of Isodon serra, based on established methods for diterpenoids from this genus.[4][7][8]

2.1. Plant Material and Extraction

-

Harvesting and Preparation: The aerial parts of Isodon serra are collected and air-dried in a shaded, well-ventilated area to a constant weight. The dried material is then ground into a coarse powder.

-

Solvent Extraction: The powdered plant material (e.g., 15 kg) is extracted exhaustively with a suitable organic solvent. A common method involves reflux extraction with 80% ethanol (3 x 20 L).[4][8] Alternatively, extraction can be performed with 70% aqueous acetone.[7]

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.2. Fractionation

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. A typical partitioning scheme involves successive extractions with petroleum ether, ethyl acetate (EtOAc), and n-butanol.[8] Diterpenoids like this compound are often enriched in the ethyl acetate fraction.

-

Column Chromatography (Initial Separation): The EtOAc fraction is subjected to column chromatography on silica gel (200-300 mesh). The column is eluted with a gradient of solvents, commonly a mixture of petroleum ether and ethyl acetate, with increasing polarity.[4] Fractions are collected and monitored by thin-layer chromatography (TLC).

2.3. Purification

-

Sephadex Column Chromatography: Fractions containing the compounds of interest are further purified using size-exclusion chromatography on a Sephadex LH-20 column, typically with a solvent system like chloroform-methanol (1:1).

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in high purity is achieved by preparative or semi-preparative reversed-phase HPLC (RP-HPLC). A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.[7] The eluent is monitored by a UV detector, and the peak corresponding to this compound is collected.

2.4. Quantification (Hypothetical HPLC Method)

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase: A gradient elution with acetonitrile (A) and water (B), starting with a higher proportion of water and gradually increasing the concentration of acetonitrile.

-

Detection: UV detection at a wavelength where this compound exhibits maximum absorbance (to be determined by UV-Vis spectroscopy).

-

Standard Preparation: A calibration curve would be prepared using an isolated and purified standard of this compound of known concentration.

-

Sample Preparation: A known weight of the dried plant material would be extracted, and the extract would be filtered and diluted to an appropriate concentration for injection.

-

Quantification: The concentration of this compound in the sample would be determined by comparing its peak area to the calibration curve.

Biological Activity and Potential Signaling Pathways

Ent-kaurane diterpenoids isolated from Isodon species have demonstrated a range of biological activities, including cytotoxic and anti-inflammatory effects.[2][12][13][14] While the specific mechanisms of action for this compound have not been elucidated, it is plausible that it shares similar activities with other structurally related compounds from Isodon serra.

3.1. Hypothetical Cytotoxic Signaling Pathway

Many ent-kaurane diterpenoids exert their cytotoxic effects against cancer cell lines by inducing apoptosis (programmed cell death).[2][15] A potential signaling pathway for this compound-induced apoptosis is depicted below. This is a hypothetical model based on the known mechanisms of similar compounds.

Caption: Hypothetical pathway of this compound-induced apoptosis in cancer cells.

3.2. Hypothetical Anti-inflammatory Signaling Pathway

Diterpenoids from Isodon serra have also been shown to possess anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).[4][13][14] A possible mechanism involves the modulation of key inflammatory signaling pathways such as NF-κB.

Caption: Hypothetical anti-inflammatory mechanism of this compound.

Conclusion

This compound is a promising natural product primarily found in Isodon serra. While detailed quantitative analysis of its abundance is still needed, established phytochemical methods provide a clear path for its extraction and isolation. Based on the bioactivities of related ent-kaurane diterpenoids, this compound likely possesses cytotoxic and anti-inflammatory properties, potentially mediated through the induction of apoptosis and the inhibition of pro-inflammatory pathways. Further research is warranted to fully elucidate the pharmacological profile and therapeutic potential of this compound. This guide provides a foundational framework for researchers and drug development professionals to advance the study of this compound.

References

- 1. Diterpenoids from the aerial parts of Isodon serra and their anti-hepatocarcinoma potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Six new diterpenoids with anti-inflammatory and cytotoxic activity from Isodon serra - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic ent-kaurane diterpenoids from Isodon eriocalyx var. laxiflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic ent-kaurane diterpenoids from Isodon sinuolata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ent-Abietanoids Isolated from Isodon serra - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Two validated HPLC methods for the quantification of alizarin and other anthraquinones in Rubia tinctorum cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Six new diterpenoids with anti-inflammatory and cytotoxic activity from Isodon serra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Anti-Inflammatory ent-Kaurane Diterpenoids from Isodon serra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diterpenoids from the Aerial Parts of Isodon serra with Selective Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Preliminary Biological Screening of Rabdoserrin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rabdoserrin A, a diterpenoid isolated from the plant Isodon serra, has demonstrated notable biological activities that warrant further investigation for its therapeutic potential. This document provides a detailed overview of the preliminary biological screening of this compound, focusing on its anti-inflammatory and cytotoxic effects. It is intended to serve as a technical guide for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of available quantitative data, detailed experimental methodologies, and insights into its potential mechanism of action. The information presented herein is compiled from preclinical studies and aims to facilitate a deeper understanding of this compound's bioactivity profile, thereby guiding future research and development efforts.

Introduction

The exploration of natural products for novel therapeutic agents remains a cornerstone of drug discovery. Diterpenoids, a class of chemical compounds found in various plants, are known for their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound, isolated from Isodon serra (a plant used in traditional Chinese medicine), is one such compound that has attracted scientific interest. This guide synthesizes the findings from its initial biological evaluations, providing a framework for its systematic investigation.

Quantitative Biological Activity Data

The preliminary biological screening of this compound has focused on two primary areas: its anti-inflammatory potential and its cytotoxic effects against various cancer cell lines. The following tables summarize the key quantitative data obtained from in vitro assays.

Table 1: Anti-Inflammatory Activity of this compound

| Assay Type | Cell Line | Stimulant | Measured Endpoint | IC50 Value | Reference |

| Nitric Oxide (NO) Production Inhibition | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide | 1.8 µM | [1][2] |

IC50: The half maximal inhibitory concentration, representing the concentration of a substance required to inhibit a biological process by 50%.

Table 2: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| MGC-803 | Gastric Cancer | 2.31 | [3] |

| HL-60 | Promyelocytic Leukemia | 9.4 - 20.4 | [1][2] |

| SMMC-7721 | Hepatocellular Carcinoma | 9.4 - 20.4 | [1][2] |

| A-549 | Lung Carcinoma | 9.4 - 20.4 | [1][2] |

| MCF-7 | Breast Adenocarcinoma | 9.4 - 20.4 | [1][2] |

| SW480 | Colorectal Adenocarcinoma | 9.4 - 20.4 | [1][2] |

The range of IC50 values for the five cell lines (HL-60, SMMC-7721, A-549, MCF-7, SW480) indicates weak to moderate cytotoxicity.[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data tables. These protocols are intended to be comprehensive enough to allow for replication and further investigation.

Cell Culture and Maintenance

-

Cell Lines: RAW264.7 (murine macrophage), MGC-803 (human gastric carcinoma), HL-60 (human promyelocytic leukemia), SMMC-7721 (human hepatocellular carcinoma), A-549 (human lung carcinoma), MCF-7 (human breast adenocarcinoma), and SW480 (human colorectal adenocarcinoma) are obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Anti-Inflammatory Activity Assay: Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Cells

-

Cell Seeding: RAW264.7 cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a 1-hour pre-incubation, cells are stimulated with 1 µg/mL of Lipopolysaccharide (LPS).

-

Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Reading: The absorbance at 540 nm is measured using a microplate reader.

-

Calculation: The amount of nitrite is determined from a sodium nitrite standard curve. The IC50 value is calculated from the dose-response curve.

Cytotoxicity Assay: MTT Assay

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight.

-

Compound Addition: The cells are treated with various concentrations of this compound and incubated for 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Visualization of Signaling Pathways and Workflows

Proposed Anti-Inflammatory Signaling Pathway

The inhibition of nitric oxide (NO) production in LPS-stimulated macrophages by this compound strongly suggests an interference with the NF-κB signaling pathway. Lipopolysaccharide (LPS) is a potent activator of this pathway through Toll-like receptor 4 (TLR4).

Caption: Proposed mechanism of anti-inflammatory action of this compound.

Experimental Workflow for In Vitro Screening

The following diagram illustrates the general workflow for the preliminary biological screening of a compound like this compound.

Caption: General workflow for preliminary in vitro biological screening.

Discussion and Future Directions

The preliminary biological screening of this compound reveals a promising profile, particularly in the context of anti-inflammatory activity. An IC50 value of 1.8 µM for the inhibition of NO production in macrophages is significant and suggests a potent anti-inflammatory effect. The weak to moderate cytotoxicity against a panel of cancer cell lines indicates a potential therapeutic window, where anti-inflammatory effects could be achieved at concentrations that are not broadly cytotoxic.

Future research should focus on several key areas:

-

Mechanism of Action: Elucidating the precise molecular targets of this compound within the NF-κB and other inflammatory signaling pathways.

-

In Vivo Studies: Evaluating the anti-inflammatory and anti-tumor efficacy of this compound in animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and selectivity.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound.

Conclusion

This compound has emerged as a natural product with significant anti-inflammatory properties and modest cytotoxic activity in preliminary screenings. The data and protocols presented in this technical guide provide a solid foundation for further research into its therapeutic potential. Continued investigation is warranted to fully characterize its mechanism of action and to evaluate its efficacy and safety in more complex biological systems.

References

Disclaimer: Extensive searches for "Rabdoserrin A" did not yield specific scientific literature or data. This guide focuses on the well-documented Serranins and other related diterpenoids isolated from Isodon serra, which are presumed to be representative of the chemical class of interest for this topic.

This technical guide provides a comprehensive overview of the isolation, structure elucidation, and biological activities of Serranins and other diterpenoids from the plant species Isodon serra. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Diterpenoids from Isodon Species

The genus Isodon, belonging to the Lamiaceae family, is a rich source of structurally diverse diterpenoids, particularly of the ent-kaurane type. These compounds have garnered significant attention from the scientific community due to their wide range of biological activities, including cytotoxic, anti-inflammatory, and antibacterial properties. Isodon serra (also known as Rabdosia serra) is a prominent species within this genus, from which numerous novel diterpenoids, including the Serranins, have been isolated and characterized.

Isolation and Structure Elucidation of Diterpenoids from Isodon serra

The isolation of Serranins and related diterpenoids from Isodon serra involves a multi-step process of extraction and chromatographic separation. The structural elucidation of these complex molecules is then achieved through a combination of spectroscopic techniques.

General Experimental Protocol for Isolation

The following protocol is a synthesized representation of methodologies reported in the literature for the isolation of diterpenoids from Isodon serra.

Plant Material:

-

The aerial parts of Isodon serra are collected, dried, and pulverized.

Extraction:

-

The powdered plant material is extracted exhaustively with 95% ethanol at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude ethanol extract.

-

The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on their polarity.

Chromatographic Separation:

-

The ethyl acetate fraction, typically rich in diterpenoids, is subjected to column chromatography on silica gel.

-

A gradient elution is performed using a solvent system such as petroleum ether-ethyl acetate or chloroform-methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds of interest are further purified using repeated column chromatography, including silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure diterpenoids.

Structure Elucidation

The chemical structures of the isolated diterpenoids are determined using a combination of the following spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and assign all proton and carbon signals.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the unambiguous determination of the absolute stereochemistry of the molecule.

Biological Activities of Diterpenoids from Isodon serra

Diterpenoids isolated from Isodon serra have demonstrated a range of promising biological activities, particularly in the areas of cancer and inflammation.

Cytotoxic Activity

Several diterpenoids from Isodon serra have been evaluated for their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for some of these compounds are summarized in the table below.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Isodosin E | HepG2 | >100 | [1] |

| Isodosin F | HepG2 | 6.94 ± 9.10 | [1] |

| Isodosin G | HepG2 | >100 | [1] |

| Odonicin | HepG2 | 71.66 ± 10.81 | [1] |

| Oridonin | HepG2 | 43.26 ± 9.07 | [1] |

| Isodosin B | HepG2 | 121.33 ± 17.54 | [2] |

| Isodosin C | HepG2 | 96.44 ± 9.52 | [2] |

| Known Compound 6 | HepG2 | 41.13 ± 3.49 | [2] |

| Isodosin B | H1975 | >200 | [2] |

| Isodosin C | H1975 | >200 | [2] |

| Known Compound 6 | H1975 | >200 | [2] |

| Serrin F | HL-60 | 0.7 ± 0.1 | [3] |

| Serrin F | SMMC-7721 | 1.5 ± 0.2 | [3] |

| Serrin F | A-549 | 2.1 ± 0.3 | [3] |

| Serrin F | MCF-7 | 2.3 ± 0.4 | [3] |

| Serrin F | SW480 | 1.9 ± 0.2 | [3] |

| Rabdocoestin B | HL-60 | 1.2 ± 0.2 | [3] |

| Rabdocoestin B | SMMC-7721 | 3.9 ± 0.5 | [3] |

| Rabdocoestin B | A-549 | 4.6 ± 0.7 | [3] |

| Rabdocoestin B | MCF-7 | 4.1 ± 0.6 | [3] |

| Rabdocoestin B | SW480 | 3.5 ± 0.4 | [3] |

Anti-inflammatory Activity

Certain diterpenoids from Isodon serra have shown potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

| Compound | Inhibition of NO Production at 10 µM (%) | Reference |

| Viroxocin C | >60 | [4] |

| Viroxocin F | >60 | [4] |

| Known Compound 7 | >60 | [4] |

| Known Compound 8 | >60 | [4] |

| Known Compound 10 | >60 | [4] |

| Serrin F | Strong Inhibition | [3] |

| 14β-hydroxyrabdocoestin A | Inhibitory Effect | [3] |

| Serrin H | Inhibitory Effect | [3] |

| Serrin I | Inhibitory Effect | [3] |

| Enanderianin N | Inhibitory Effect | [3] |

| Megathyrin B | Inhibitory Effect | [3] |

Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production)

-

Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium.

-

Cell Treatment: The cells are pre-treated with various concentrations of the test compounds for a certain period (e.g., 1 hour).

-

LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

-

Griess Assay: After a further incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated groups to that in the LPS-only treated group.

Visualizations

Experimental Workflow for Diterpenoid Isolation

Caption: General workflow for the isolation of diterpenoids from Isodon serra.

Plausible Anti-inflammatory Signaling Pathway

Caption: Inhibition of the NF-κB signaling pathway by Isodon diterpenoids.

Conclusion

Serranins and related diterpenoids from Isodon serra represent a class of natural products with significant potential for the development of new therapeutic agents, particularly in the fields of oncology and inflammatory diseases. This guide provides a foundational understanding of their isolation, characterization, and biological activities, which can serve as a valuable resource for researchers and drug development professionals. Further investigation into the specific mechanisms of action and structure-activity relationships of these compounds is warranted to fully exploit their therapeutic potential.

References

- 1. Diterpenoids from the aerial parts of Isodon serra and their anti-hepatocarcinoma potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diterpenoids from the Aerial Parts of Isodon serra with Selective Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive ent-kaurane diterpenoids from Isodon serra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Six new diterpenoids with anti-inflammatory and cytotoxic activity from Isodon serra - PMC [pmc.ncbi.nlm.nih.gov]

Taxonomic Distribution and Isolation of Rabdoserrin A in the Lamiaceae Family: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lamiaceae (mint) family is a vast and chemically diverse group of flowering plants, renowned for its rich production of bioactive secondary metabolites. Among these, the ent-kaurane diterpenoids have garnered significant scientific interest due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. This technical guide focuses on Rabdoserrin A, an ent-kaurane diterpenoid, and its taxonomic distribution within the Lamiaceae family. The primary known source of this compound is Rabdosia serra (also known as Isodon serra), a perennial herb used in traditional medicine.[1][2][3][4][5][6][7][8] This document provides a comprehensive overview of the isolation, quantification, and proposed biosynthesis of this compound, intended to serve as a valuable resource for researchers in natural product chemistry and drug discovery.

Taxonomic Distribution

This compound has been identified as a constituent of Rabdosia serra (Maxim.) Hara, a member of the Lamiaceae family.[1][2][3][4][5][6][7][8] While the genus Rabdosia (now often included in Isodon) is a well-established source of ent-kaurane diterpenoids, the specific distribution of this compound across other species within this genus and the broader Lamiaceae family is not extensively documented in current literature. The majority of phytochemical investigations have focused on a range of diterpenoids from various Rabdosia species, often without specific quantification of each compound.

Quantitative Data

| Compound Class | Compound Name | Plant Source | Reference |

| ent-kaurane diterpenoid | This compound | Rabdosia serra | [1][2] |

| ent-kaurane diterpenoid | Serrin A | Rabdosia serra | [1] |

| ent-kaurane diterpenoid | Serrin B | Rabdosia serra | [1] |

| ent-kaurane diterpenoid | Isodocarpin | Rabdosia serra | [1] |

| ent-kaurane diterpenoid | Lushanrubescensin J | Rabdosia serra | [1] |

| ent-kaurane diterpenoid | Rabdosins E-K | Rabdosia serra | [1] |

| ent-kaurane diterpenoid | Parvifolin G | Rabdosia serra | [8] |

| ent-kaurane diterpenoid | Effusanin E | Rabdosia serra | [8] |

| ent-kaurane diterpenoid | Lasiodin | Rabdosia serra | [8] |

| ent-kaurane diterpenoid | Nodosin | Rabdosia serra | [8] |

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound is not explicitly outlined in the literature, a general and plausible methodology can be constructed based on the established procedures for separating ent-kaurane diterpenoids from Rabdosia species.

General Experimental Workflow for Isolation and Quantification

References

- 1. ent-6,7-Secokaurane diterpenoids from Rabdosia serra and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactive ent-kaurane diterpenoids from Isodon serra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diterpenoids from the Aerial Parts of Isodon serra with Selective Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diterpenoids from the aerial parts of Isodon serra and their anti-hepatocarcinoma potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. researchgate.net [researchgate.net]

- 7. Six new diterpenoids with anti-inflammatory and cytotoxic activity from Isodon serra - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Ethnobotanical Uses of Rabdoserrin A-Containing Plants: A Technical Guide to an Emerging Anticancer Diterpenoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabdoserrin A, an ent-kaurane diterpenoid, is a phytochemical constituent of various plants within the Isodon (formerly Rabdosia) genus. Traditional medicine systems, particularly in China, have long utilized these plants for a variety of therapeutic purposes. This technical guide delves into the ethnobotanical background of this compound-containing plants, with a primary focus on Isodon serra (also known as Rabdosia serra), and explores the cytotoxic and anti-inflammatory properties of compounds isolated from this plant, including those closely related to this compound. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols, and the implicated signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and oncology.

Ethnobotanical Heritage of Isodon serra

Isodon serra, a perennial herb native to China, Japan, and Korea, has a rich history in traditional Chinese medicine.[1] It is traditionally used to treat a range of ailments, including:

-

Inflammatory Conditions: Fever, colds, headaches, and sores.[1][2]

-

Gastrointestinal and Hepatic Disorders: Damp-heat jaundice, cholecystitis, diarrhea, and dysentery.[2]

-

Injuries: Bruises.[2]

The plant is also used as an ornamental and its tea is consumed for its purported ability to eliminate dampness and remove toxins.[3] These traditional applications suggest that the plant possesses significant anti-inflammatory and potentially cytotoxic properties, which have prompted modern scientific investigation into its chemical constituents.

Phytochemistry and Biological Activity of Diterpenoids from Isodon serra

Scientific studies have revealed that the therapeutic effects of Isodon serra can be attributed to its rich content of diterpenoids, particularly those of the ent-kaurane class. While specific data for this compound is emerging, extensive research has been conducted on other structurally similar diterpenoids isolated from the same plant, such as Lasiodin. These compounds have demonstrated potent biological activities, most notably in the realm of cancer therapeutics.

Cytotoxic Activity

Diterpenoids from Isodon serra have exhibited significant cytotoxic effects against a variety of human cancer cell lines. The following table summarizes the available quantitative data on the half-maximal inhibitory concentrations (IC50) of these compounds.

| Compound | Cancer Cell Line | IC50 (µM) |

| Lasiodin | Human Nasopharyngeal Carcinoma (NPC) | Data not specified |

| Note: |

Specific IC50 values for this compound are not yet widely published. The data for Lasiodin, a closely related diterpenoid from the same plant, indicates potent antiproliferative activity. Further research is needed to quantify the specific cytotoxic profile of this compound.

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound and related compounds, this section provides detailed methodologies for key in vitro assays.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., NPC, HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound or other test compounds (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Human cancer cell lines

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL2 channel.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Signaling Pathways

The anticancer effects of ent-kaurane diterpenoids, including those from Isodon serra, are often mediated through the induction of apoptosis. The following diagrams illustrate the key signaling pathways potentially modulated by this compound.

Caption: Proposed apoptotic signaling pathways induced by this compound.

Caption: Experimental workflow for investigating the anticancer properties of this compound.

Conclusion

The ethnobotanical uses of Isodon serra provide a strong rationale for the investigation of its constituent compounds, including this compound, for novel therapeutic applications. The available data on related diterpenoids from this plant indicate potent cytotoxic and pro-apoptotic activities against various cancer cell lines. The detailed experimental protocols and an overview of the implicated signaling pathways provided in this guide are intended to facilitate further research into the precise mechanisms of action of this compound. As a promising natural product, this compound warrants continued investigation to fully elucidate its potential as a lead compound in the development of new anticancer agents. Further studies are essential to isolate and characterize this compound in larger quantities, determine its specific IC50 values against a broader panel of cancer cell lines, and definitively map its interactions with cellular signaling pathways.

References

Methodological & Application

Application Notes and Protocols: NMR Spectroscopy for Structural Elucidation of Rabdoserrin A Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rabdoserrin A and its analogs, belonging to the class of ent-kaurane diterpenoids isolated from the genus Rabdosia, have garnered significant interest due to their diverse biological activities, including cytotoxic and anti-inflammatory properties. The structural elucidation of these complex natural products is pivotal for understanding their structure-activity relationships (SAR) and for guiding further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure and stereochemistry of these molecules. This document provides a detailed overview of the application of various NMR techniques for the structural characterization of this compound analogs and offers standardized protocols for these experiments.

Data Presentation: NMR Spectral Data for a Representative this compound Analog

The following tables summarize the ¹H and ¹³C NMR spectral data for a representative ent-kaurane diterpenoid, analogous to this compound, isolated from Rabdosia rubescens. The data were acquired in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C NMR.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 1.65 | m | |

| 1.20 | m | ||

| 2 | 1.80 | m | |

| 1.55 | m | ||

| 3 | 1.45 | m | |

| 1.15 | m | ||

| 5 | 1.90 | d | 6.8 |

| 6 | 4.85 | dd | 6.8, 2.0 |

| 7 | 4.50 | d | 2.0 |

| 9 | 2.10 | m | |

| 11 | 2.25 | m | |

| 1.75 | m | ||

| 12 | 1.95 | m | |

| 1.60 | m | ||

| 13 | 2.50 | m | |

| 14 | 3.80 | br s | |

| 15 | 5.20 | s | |

| 17 | 4.95 | s | |

| 4.80 | s | ||

| 18 | 1.10 | s | |

| 19 | 1.05 | s | |

| 20 | 0.95 | s |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Position | δC (ppm) | DEPT |

| 1 | 39.5 | CH₂ |

| 2 | 18.8 | CH₂ |

| 3 | 42.2 | CH₂ |

| 4 | 33.5 | C |

| 5 | 55.8 | CH |

| 6 | 78.5 | CH |

| 7 | 82.1 | CH |

| 8 | 65.4 | C |

| 9 | 60.3 | CH |

| 10 | 43.1 | C |

| 11 | 21.5 | CH₂ |

| 12 | 37.2 | CH₂ |

| 13 | 48.9 | CH |

| 14 | 75.6 | CH |

| 15 | 155.2 | C |

| 16 | 108.3 | CH₂ |

| 17 | 22.1 | CH₃ |

| 18 | 33.9 | CH₃ |

| 19 | 21.9 | CH₃ |

| 20 | 18.2 | CH₃ |

Experimental Protocols

Detailed methodologies for key NMR experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrument and sample.

2.1 Sample Preparation

-

Sample Quantity: Weigh approximately 5-10 mg of the purified this compound analog.

-

Solvent: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). The choice of solvent is critical and should be based on the solubility of the compound.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2.2 1D NMR Spectroscopy

-

¹H NMR:

-

Tune and shim the probe for the specific sample.

-

Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[1]

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform Fourier transformation.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the TMS signal.

-

Integrate all signals and determine the multiplicity and coupling constants of each resonance.

-

-

¹³C NMR and DEPT:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. In a DEPT-90 spectrum, only CH signals are observed.

-

2.3 2D NMR Spectroscopy

-

COSY (Correlation Spectroscopy):

-

This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds.

-

Set up a standard gradient-selected COSY (gCOSY) experiment.

-

Acquire the data with a sufficient number of increments in the indirect dimension (t₁) to achieve adequate resolution.

-

Process the 2D data and identify cross-peaks, which indicate coupled protons.

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

This experiment correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlations).

-

Use a gradient-selected HSQC pulse sequence.

-

Optimize the spectral widths in both the ¹H and ¹³C dimensions to cover all relevant signals.

-

Cross-peaks in the 2D spectrum link a proton resonance to the carbon resonance of the atom it is bonded to.

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

This experiment reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH).

-

This is crucial for connecting different spin systems and for identifying quaternary carbons.

-

Use a gradient-selected HMBC pulse sequence. The long-range coupling delay should be optimized (e.g., for a J-coupling of 8 Hz).[1]

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy):

-

This experiment identifies protons that are close in space (typically < 5 Å), providing information about the stereochemistry and conformation of the molecule.

-

Set up a 2D NOESY experiment with an appropriate mixing time (e.g., 300-800 ms) to allow for the buildup of NOE.

-

Cross-peaks in the NOESY spectrum indicate spatial proximity between protons.

-

Mandatory Visualizations

Experimental Workflow for Structural Elucidation

Caption: Experimental workflow for the structural elucidation of this compound analogs.

Hypothesized Signaling Pathway for Cytotoxic Activity

Caption: Hypothesized signaling pathway for the cytotoxic effects of this compound analogs.

References

Evaluating the Cytotoxicity of Rabdoserrin A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

These application notes provide a framework for assessing the cytotoxic effects of Rabdoserrin A, a diterpenoid compound isolated from the plant genus Rabdosia. While specific data on this compound is limited in current scientific literature, this document leverages findings from structurally related compounds found in Rabdosia species to propose a comprehensive evaluation strategy. The provided protocols and data from analogous compounds, such as Serrin A, Serrin B, and Oridonin, offer a robust starting point for investigating the anticancer potential of this compound.

Diterpenoids from Rabdosia species have demonstrated notable cytotoxic activities against various cancer cell lines. For instance, compounds like Serrin A and Serrin B have shown inhibitory concentrations (IC50) of less than 10 μM in human cancer cell lines[1]. Another study on Rabdosia serra extracts identified an ent-kaurene diterpenoid that exhibited significant inhibitory effects on HepG2 (human liver cancer) and HL60 (human leukemia) cells[2]. The primary mechanisms of action for these related compounds often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

This document outlines key cell-based assays to elucidate the cytotoxic mechanisms of this compound, including the MTT assay for cell viability, the LDH assay for cytotoxicity, and flow cytometry-based assays for apoptosis and cell cycle analysis. The signaling pathways implicated in the cytotoxic effects of related Rabdosia diterpenoids, such as the intrinsic apoptosis pathway involving caspase activation, are also discussed and visualized.

Disclaimer: The quantitative data presented in these notes are derived from studies on compounds structurally related to this compound and should be used as a reference for experimental design. It is imperative to generate specific data for this compound through rigorous experimentation.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of compounds structurally related to this compound against various cancer cell lines. This data can be used as a preliminary guide for selecting appropriate cell lines and concentration ranges for evaluating this compound.

| Compound | Cell Line | Assay Type | IC50 / Inhibition | Reference |

| Serrin A | Human Cancer Cell Lines | Cytotoxicity | < 10 µM | [1] |

| Serrin B | Human Cancer Cell Lines | Cytotoxicity | < 10 µM | [1] |

| ent-kaurene diterpenoid | HepG2 (Liver Cancer) | MTT | 51.2% inhibition at 12.5 µg/mL | [2] |

| ent-kaurene diterpenoid | HL60 (Leukemia) | MTT | 65.3% inhibition at 12.5 µg/mL | [2] |

| Oridonin | LNCaP (Prostate Cancer) | Antiproliferative | Data not specified | [3] |

| Oridonin | DU145 (Prostate Cancer) | Antiproliferative | Data not specified | [3] |

| Oridonin | PC3 (Prostate Cancer) | Antiproliferative | Data not specified | [3] |

| Oridonin | MCF-7 (Breast Cancer) | Apoptosis Induction | Data not specified | [3] |

| Oridonin | MDA-MB-231 (Breast Cancer) | Apoptosis Induction | Data not specified | [3] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest (e.g., HepG2, HL60, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Cytotoxicity Assay (LDH Assay)

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

LDH cytotoxicity assay kit

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Treat cells with various concentrations of this compound and controls (vehicle, spontaneous LDH release, and maximum LDH release) for the desired time points.

-

After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of the LDH assay reaction mixture to each well.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of the stop solution.

-

Measure the absorbance at 490 nm.

-

Calculate the percentage of cytotoxicity based on the kit's instructions.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 24 hours.

-

Harvest the cells (including floating and adherent cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to determine the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow

Caption: Workflow for evaluating this compound cytotoxicity.

Postulated Signaling Pathway for this compound-Induced Apoptosis

Based on the mechanisms of related diterpenoids like Oridonin, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.

Caption: Postulated intrinsic apoptosis pathway for this compound.

Potential Mechanism of this compound-Induced Cell Cycle Arrest

Diterpenoids from Rabdosia species have been shown to induce cell cycle arrest, often at the G2/M or S phase.

Caption: Potential sites of this compound-induced cell cycle arrest.

References

- 1. ent-6,7-Secokaurane diterpenoids from Rabdosia serra and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting Apoptosis Pathway with Natural Terpenoids: Implications for Treatment of Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing the Antifungal Activity of Rabdoserrin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal drug resistance, necessitates the discovery and development of novel antifungal agents. Natural products are a promising source of new therapeutic leads. Rabdoserrin A is a natural compound with currently uncharacterized biological activity. These application notes provide a comprehensive set of protocols to systematically evaluate the potential antifungal activity of this compound, from initial screening to elucidation of its mechanism of action.

Data Presentation

All quantitative data should be meticulously recorded and organized. The following tables provide a standardized format for presenting the results from the antifungal testing of this compound.

Table 1: Preliminary Antifungal Activity of this compound by Disk Diffusion Assay

| Test Fungus | Strain ID | Concentration of this compound on Disk (µg) | Diameter of Zone of Inhibition (mm) | Positive Control (e.g., Fluconazole) | Negative Control (Solvent) |

| Candida albicans | ATCC 90028 | ||||

| Aspergillus fumigatus | ATCC 204305 | ||||

| Cryptococcus neoformans | ATCC 208821 | ||||

| Candida glabrata | ATCC 90030 | ||||

| Trichophyton rubrum | ATCC 28188 |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

| Test Fungus | Strain ID | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) |

| Candida albicans | ATCC 90028 | ||

| Aspergillus fumigatus | ATCC 204305 | ||

| Cryptococcus neoformans | ATCC 208821 | ||

| Candida glabrata | ATCC 90030 | ||

| Trichophyton rubrum | ATCC 28188 |

Table 3: Minimum Fungicidal Concentration (MFC) of this compound

| Test Fungus | Strain ID | This compound MFC (µg/mL) | Positive Control MFC (µg/mL) |

| Candida albicans | ATCC 90028 | ||

| Aspergillus fumigatus | ATCC 204305 | ||

| Cryptococcus neoformans | ATCC 208821 | ||

| Candida glabrata | ATCC 90030 | ||

| Trichophyton rubrum | ATCC 28188 |

Experimental Protocols

Protocol 1: Preliminary Screening by Disk Diffusion Assay

This method provides a qualitative assessment of the antifungal activity of this compound.

Materials:

-

Fungal cultures (e.g., Candida albicans, Aspergillus fumigatus)

-

Malt Extract Agar (MEA) or Potato Dextrose Agar (PDA) plates

-

Sterile paper disks (6 mm diameter)

-

This compound stock solution

-

Positive control (e.g., Fluconazole)

-

Negative control (solvent used to dissolve this compound)

-

Sterile swabs

-

Incubator

Procedure:

-

Prepare a fungal inoculum suspension equivalent to a 0.5 McFarland standard.

-

Using a sterile swab, evenly inoculate the surface of the agar plates.

-

Allow the plates to dry for 5-10 minutes.

-

Impregnate sterile paper disks with a known concentration of this compound solution.

-

Place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plates.

-

Incubate the plates at an appropriate temperature (e.g., 35°C for Candida spp., 28°C for Aspergillus spp.) for 24-48 hours.

-

Measure the diameter of the zone of inhibition around each disk in millimeters.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative assay to determine the lowest concentration of this compound that inhibits visible fungal growth.[1][2][3]

Materials:

-

Fungal cultures

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

-

96-well microtiter plates

-

This compound stock solution

-

Positive control (e.g., Amphotericin B, Fluconazole)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in the wells of a 96-well plate.

-

Prepare a fungal inoculum suspension and adjust it to a final concentration of 0.5-2.5 x 10³ cells/mL in RPMI-1640.

-

Add the fungal inoculum to each well containing the serially diluted this compound.

-

Include a growth control (inoculum without compound) and a sterility control (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth.

Protocol 3: Determination of Minimum Fungicidal Concentration (MFC)

This assay determines the lowest concentration of this compound that kills the fungal cells.[4]

Materials:

-

Results from the MIC assay

-

MEA or PDA plates

-

Sterile spreader

Procedure:

-

Following the MIC determination, take an aliquot from each well that showed no visible growth.

-

Spread the aliquot onto the surface of a fresh agar plate.

-

Incubate the plates at the appropriate temperature for 24-48 hours.

-

The MFC is the lowest concentration of this compound from which no fungal colonies grow on the agar plate.

Protocol 4: Mechanistic Studies

This assay assesses whether this compound damages the fungal cell membrane.

Materials:

-

Fungal cells treated with this compound (at MIC concentration)

-

Propidium Iodide (PI) solution

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Incubate fungal cells with and without this compound for a predetermined time.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS containing PI.

-

Incubate in the dark for 15-20 minutes.

-

Analyze the cells by fluorescence microscopy or flow cytometry to detect PI uptake by membrane-compromised cells.

This protocol investigates if this compound targets the ergosterol biosynthetic pathway, a common target for antifungal drugs.

Materials:

-

Fungal cells treated with this compound

-

Alcoholic potassium hydroxide

-

n-heptane

-

Spectrophotometer

Procedure:

-

Grow fungal cells in the presence and absence of sub-inhibitory concentrations of this compound.

-

Harvest and weigh the fungal cells.

-

Saponify the cells with alcoholic potassium hydroxide.

-

Extract the sterols with n-heptane.

-

Scan the absorbance of the n-heptane layer from 230 to 300 nm.

-

Quantify ergosterol and intermediate sterols based on the characteristic absorbance peaks.

Visualizations

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate potential antifungal mechanisms of action that could be investigated for this compound.

Caption: Potential mechanism of this compound via cell membrane disruption.

Caption: Hypothetical inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Workflow

Caption: A streamlined workflow for evaluating the antifungal potential of this compound.

References

- 1. journals.asm.org [journals.asm.org]

- 2. academic.oup.com [academic.oup.com]

- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp - PMC [pmc.ncbi.nlm.nih.gov]

Anti-Cancer Mechanism of Action of Rabdoserrin A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extensive literature searches for the anti-cancer mechanism of action of Rabdoserrin A did not yield specific studies or data on this particular compound. Research on the Rabdosia genus of plants, from which compounds like this compound are derived, has revealed anti-cancer properties in other isolated molecules, such as Oridonin and Rabdoternin E. These related compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines through the modulation of specific signaling pathways. While direct evidence for this compound is not currently available in the public domain, the study of these related compounds can provide a foundational framework for investigating its potential anti-cancer activities. This document, therefore, outlines general protocols and theoretical signaling pathways based on the mechanisms elucidated for other Rabdosia diterpenoids, which can serve as a guide for future research on this compound.

Introduction

The genus Rabdosia is a rich source of diterpenoids, many of which have been investigated for their pharmacological properties, including anti-cancer effects. While specific research on this compound is not available, studies on other compounds from this genus, such as Oridonin, have demonstrated significant anti-tumor activity. These compounds often exert their effects by inducing programmed cell death (apoptosis) and halting the proliferation of cancer cells (cell cycle arrest). The underlying mechanisms typically involve the modulation of complex intracellular signaling pathways. This document provides a set of standardized protocols and theoretical models that can be adapted for the investigation of this compound's anti-cancer potential.

Theoretical Signaling Pathways (Based on Related Compounds)

The following diagrams illustrate potential signaling pathways that this compound might modulate, based on the known mechanisms of other Rabdosia diterpenoids.

Apoptosis Induction Pathway

This pathway outlines the potential mechanism by which this compound could induce apoptosis in cancer cells.

Caption: Potential mitochondrial-mediated apoptosis pathway for this compound.

Cell Cycle Arrest Pathway

This diagram illustrates how this compound might cause cell cycle arrest at the G2/M phase, a common mechanism for anti-cancer agents.

Caption: Hypothetical p53-mediated G2/M cell cycle arrest by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the anti-cancer mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 (half-maximal inhibitory concentration) value.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

-

This compound stock solution

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Incubate the plate for 24, 48, and 72 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

-

Cancer cell line

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each sample.

-

Analyze the cells by flow cytometry within 1 hour. (Annexin V-positive/PI-negative cells are early apoptotic; Annexin V-positive/PI-positive cells are late apoptotic/necrotic).

Cell Cycle Analysis (PI Staining and Flow Cytometry)

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line

-

This compound

-

6-well plates

-

70% ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Materials:

-

Cancer cell line

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p53, p21, CDK1, Cyclin B1, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with this compound at various concentrations for a specified time.

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-